10-Fold Reduced Mutagenicity vs. 3-Nitrofluoranthene and 3NF-8-ol in TA98 Ames Assay
In Salmonella typhimurium strain TA98 (without S9 metabolic activation), the mutagenic potency of 3-nitrofluoranthen-9-ol (3NF-9-ol) is approximately 10-fold lower than that of both the parent compound 3-nitrofluoranthene and its C8-hydroxy positional isomer 3-nitrofluoranthen-8-ol [1]. This differential effect is position-specific: hydroxylation at the C9 position substantially attenuates mutagenic activity, whereas hydroxylation at the C8 position maintains potency comparable to the unmetabolized parent [1]. The reduced mutagenicity of 3NF-9-ol cannot be extrapolated from structural similarity alone, as the C8 and C9 isomers are positional isomers with divergent biological fates [2].
| Evidence Dimension | Mutagenic potency in Ames assay |
|---|---|
| Target Compound Data | ~100 revertants/nmole (estimated from 10-fold reduction relative to ~10³ revertants/nmole baseline) |
| Comparator Or Baseline | 3-Nitrofluoranthene: ~10³ revertants/nmole; 3NF-8-ol: ~10³ revertants/nmole; 3NF-6-ol: ~100 revertants/nmole |
| Quantified Difference | ~10-fold lower mutagenic potency than 3-nitrofluoranthene and 3NF-8-ol |
| Conditions | Salmonella typhimurium TA98, plate incorporation assay without S9 metabolic activation |
Why This Matters
This establishes 3NF-9-ol as a low-mutagenicity metabolic endpoint, essential for distinguishing detoxification pathways from bioactivation pathways in 3-nitrofluoranthene metabolism studies.
- [1] Consolo MC, Anders M, Howard PC. Mutagenicity of the phenolic microsomal metabolites of 3-nitrofluoranthene and 1-nitropyrene in strains of Salmonella typhimurium. Mutat Res. 1989 Feb;210(2):263-9. doi: 10.1016/0027-5107(89)90087-0. PMID: 2643025. View Source
- [2] Evans FE, Deck J, Howard PC. Structure of phenolic isomers of 2- and 3-nitrofluoranthene studied by one- and two-dimensional 1H NMR spectroscopy. Comparative analysis of mutagenicity. Chem Res Toxicol. 1994 May-Jun;7(3):352-7. doi: 10.1021/tx00039a012. PMID: 8075366. View Source
